molecular formula C14H19NO4 B4964515 3,5-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzamide

3,5-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzamide

Cat. No. B4964515
M. Wt: 265.30 g/mol
InChI Key: ILJONPJZHPFFMA-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzamide, also known as DMF-DMA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

3,5-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzamide acts as a partial agonist of the 5-HT2A receptor, meaning it can activate the receptor to a certain extent, but not fully. This results in a moderate activation of downstream signaling pathways, which can lead to changes in cellular function and behavior. This compound also has a high affinity for the receptor, meaning it can bind to it with a high degree of specificity and potency.
Biochemical and Physiological Effects
This compound has been shown to modulate the activity of the 5-HT2A receptor in various ways, depending on the experimental conditions. It can enhance or inhibit receptor-mediated signaling, depending on the level of receptor expression and the presence of other modulators. This compound has been shown to induce changes in neuronal excitability, synaptic plasticity, and behavior in animal models, suggesting that it has potential therapeutic applications in various neurological disorders.

Advantages and Limitations for Lab Experiments

3,5-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzamide has several advantages for lab experiments, including its high specificity and potency for the 5-HT2A receptor, its partial agonist activity, and its ability to modulate downstream signaling pathways. However, it also has limitations, including its potential for off-target effects, its limited solubility in aqueous solutions, and its potential for toxicity at high concentrations.

Future Directions

There are several future directions for research on 3,5-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzamide, including:
1. Further investigation of its mechanism of action and downstream signaling pathways.
2. Exploration of its potential therapeutic applications in neurological disorders, such as depression, anxiety, and schizophrenia.
3. Development of new derivatives with improved solubility and reduced toxicity.
4. Investigation of its potential interactions with other neurotransmitter systems and receptors.
5. Examination of its effects on neuronal development and plasticity.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. This compound has potential therapeutic applications in various neurological disorders and further research is needed to fully understand its potential.

Synthesis Methods

3,5-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzamide is synthesized through a specific method that involves the reaction between 3,5-dimethoxybenzoic acid and tetrahydro-2-furanylmethylamine in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

3,5-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the serotonin 5-HT2A receptor, which is involved in various physiological processes, including mood regulation, perception, and cognition. This compound has been used as a tool compound to study the function and regulation of this receptor in vitro and in vivo.

properties

IUPAC Name

3,5-dimethoxy-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-17-12-6-10(7-13(8-12)18-2)14(16)15-9-11-4-3-5-19-11/h6-8,11H,3-5,9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJONPJZHPFFMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCC2CCCO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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